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Compound of Interest

Compound Name: 2-Bromo-3-nitroanisole

Cat. No.: B183254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Bromo-3-nitroanisole (CAS No: 67853-37-6). Due to the limited availability of
experimentally-derived public data for this specific compound, this document focuses on
predicted spectroscopic values based on its chemical structure and data from analogous
compounds. It also includes detailed, generalized experimental protocols for acquiring such
data.

Compound Information:

IUPAC Name: 2-bromo-1-methoxy-3-nitrobenzene[1]

Molecular Formula: C7HeBrNOs[1][2]

Molecular Weight: 232.03 g/mol [1][2]

Physical Form: Solid

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-3-
nitroanisole.
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Table 1: Expected 'H NMR Data

e Solvent: CDCIs

» Reference: Tetramethylsilane (TMS) at 4 0.00 ppm

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~76-7.8 dd 1H H-6
~73-75 t 1H H-5
~71-73 dd 1H H-4
~39-41 S 3H -OCHs

Note: The predicted chemical shifts and multiplicities are estimations based on the substituent
effects of the bromo, nitro, and methoxy groups on the aromatic ring. 'dd’' denotes a doublet of
doublets, 't' a triplet, and 's' a singlet.

Table 2: Expected *C NMR Data

e Solvent: CDCIs

o Reference: CDCls at & 77.16 ppm

Chemical Shift (6, ppm) Assignment
~ 155 - 160 C-1 (-OCHs)
~110- 115 C-2 (-Br)

~ 150 - 155 C-3 (-NO2)
~120-125 C-4
~130-135 C-5
~125-130 C-6

~56 - 60 -OCHs
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Note: These are estimated chemical shift ranges. Actual values may vary.

Table 3: Expected IR Absorption Bands

Wavenumber

Intensity Vibration Type Functional Group
(cm™)
3100 - 3000 Medium C-H Stretch Aromatic
2950 - 2850 Medium C-H Stretch -OCHs
Asymmetric N-O )
1550 - 1520 Strong Nitro (-NOz2)
Stretch
Symmetric N-O )
1360 - 1340 Strong Nitro (-NOz2)
Stretch
Asymmetric C-O-C
1275 - 1200 Strong Aryl Ether
Stretch
) Symmetric C-O-C
1050 - 1000 Medium Aryl Ether
Stretch
700 - 600 Strong C-Br Stretch Bromoalkane

Table 4: Expected Mass Spectrometry Data

« lonization Mode: Electron lonization (EI)
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miz Relative Abundance Assighment

[M]* (with 7°Br isotope),

231 ~100%
Molecular lon
M+2]+ (with 8Br isotope),
233 ~98% [ I"( pe)
Molecular lon
201/203 Variable [M - NOJ*
186/188 Variable [M - NO2]*
152 Variable [M-Br-0OJ*
107 Variable [M - Br-NO2]*

Note: Bromine has two major isotopes, ’°Br and 8!Br, in nearly a 1:1 ratio, resulting in a

characteristic M+2 peak of almost equal intensity to the molecular ion peak.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-nitroanisole in approximately 0.6 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean vial.

Filtration: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or
glass wool plug to remove any particulate matter.

Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm. Modern spectrometers can also
reference the residual solvent peak.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
properly tuned and the magnetic field is shimmed to homogeneity to obtain high-resolution
spectra.
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» 'H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number
of scans should be averaged to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-
decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of
scans and a longer acquisition time are typically required compared to *H NMR.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount
of solid 2-Bromo-3-nitroanisole directly onto the ATR crystal.

o Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

e Background Scan: Perform a background scan of the empty ATR crystal to record the
spectrum of the ambient atmosphere (mainly COz and water vapor), which will be subtracted
from the sample spectrum.

o Sample Scan: Acquire the IR spectrum of the sample. The infrared beam passes through the
ATR crystal and interacts with the sample at the surface.

o Data Collection: The instrument records the absorbance of infrared radiation at different
wavenumbers, typically in the range of 4000 to 400 cm~1.

» Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 2-Bromo-3-nitroanisole in a volatile
organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Further dilute this stock solution to a final concentration of about 1-10 pg/mL.
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o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid, this can
be done via a direct insertion probe or by injecting the prepared solution into a system
coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: The sample molecules are ionized. A common method for this type of compound
is Electron lonization (El), where high-energy electrons bombard the sample, causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value.

e Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity
of different ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
novel or uncharacterized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound

Compound Preparation

Synthesis & Purification

/ Spectrosv‘opic Analysis \

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (1H, 13C)
/ \
/ \
/ Data Interpretationvi Structure Elucidation \

Determine Molecular Formula & Weight Identify Functional Groups Determine C-H Framework & Connectivity

Propose Structure

Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of an organic compound using
spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-3-
nitroanisole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183254#spectroscopic-data-for-2-bromo-3-
nitroanisole-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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